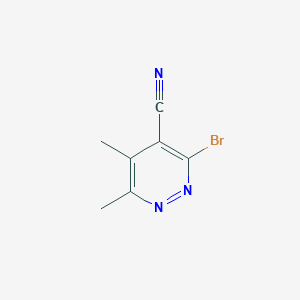
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
Vue d'ensemble
Description
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid typically involves the bromination of 3,3-dimethyl-2-oxoindoline followed by acylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid . The brominated intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce quinones or dihydro derivatives, respectively .
Applications De Recherche Scientifique
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position of the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position but lacking the acetic acid moiety.
3,3-Dimethyl-2-oxoindoline: The parent compound without the bromine atom and acetic acid group.
Uniqueness
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which can significantly influence its chemical reactivity and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXUYAVIPVELKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)
